molecular formula C16H26N2O4 B2996298 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide CAS No. 899963-07-6

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide

Número de catálogo B2996298
Número CAS: 899963-07-6
Peso molecular: 310.394
Clave InChI: AMMQCFFMVYEFLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, commonly known as DNMDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DNMDP is a synthetic molecule that belongs to the class of oxalamide derivatives and has a unique spirocyclic structure.

Aplicaciones Científicas De Investigación

Antimalarial Activity : Novel medium-sized 1,2,4,5-tetraoxacycloalkanes, including derivatives similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, have been synthesized and evaluated for their antimalarial activity. These compounds, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane, have shown considerable potential as new, inexpensive, and potent antimalarial drugs. Their synthesis involves CsOH- or Ag2O-mediated cycloalkylation, followed by in vitro and in vivo evaluations demonstrating significant antimalarial potential (Kim et al., 2001).

Anti-schistosomal Effects : The synthetic compound N-89, which shares structural similarities with N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, has shown promising drug candidate properties against schistosomiasis, with killing effects against juvenile stages of S. mansoni. Investigations into its mode of action reveal that N-89 induces dysfunction or disruption of acidic lysosome-like organelles, leading to worm death. This suggests a novel approach for schistosomiasis treatment, highlighting the therapeutic potential of such spirocyclic compounds (Yamabe et al., 2017).

Propiedades

IUPAC Name

N'-cyclohexyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-1-3-7-12)17-10-13-11-21-16(22-13)8-4-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMQCFFMVYEFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.